1-Phenylpiperidine-4-carboxamide
Overview
Description
1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O123. It is used in research and development4.
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions5. Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination5.
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidine-4-carboxamide consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state25. The InChI code for this compound is 1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)2.
Chemical Reactions Analysis
Piperidine derivatives, including 1-Phenylpiperidine-4-carboxamide, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones5.Physical And Chemical Properties Analysis
1-Phenylpiperidine-4-carboxamide is a solid at room temperature23. Its molecular weight is 204.2723. More specific physical and chemical properties such as density, boiling point, and melting point are not available in the current resources.Scientific Research Applications
1-Phenylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O .
Piperidine derivatives, such as 1-Phenylpiperidine-4-carboxamide, are common in pharmaceuticals . They are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .
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Anticancer : Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the growth of various types of cancers both in vitro and in vivo .
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Antiviral : A study evaluated the in vitro activities of a piperidine-4-carboxamide compound (NCGC2955) against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . The compound showed antiviral activity in NL63-infected Vero and MK2 cells .
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Antimalarial : Piperidine derivatives have also been used as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .
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Antimicrobial and Antifungal : These compounds have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi .
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Antihypertension : Piperidine derivatives have been used as antihypertension agents . They can help lower blood pressure .
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Analgesic and Anti-inflammatory : These compounds have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation .
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Anti-Alzheimer : Piperidine derivatives have been used in drugs for Alzheimer’s disease therapy . They can help in the management of Alzheimer’s disease by inhibiting the formation of amyloid plaques .
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Antipsychotic : These compounds have been used as antipsychotic agents . They can help manage symptoms of psychiatric disorders like schizophrenia .
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Anticoagulant : Piperidine derivatives have been used as anticoagulant agents . They can prevent blood clots and are useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism .
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Antioxidant : These compounds have been used as antioxidants . They can help protect the body from damage caused by harmful molecules called free radicals .
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Anti-Asthma : Some piperidine derivatives have shown potential in the treatment of asthma . They can help manage symptoms of asthma by reducing inflammation in the airways .
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Antidepressant : Certain piperidine derivatives have shown antidepressant-like effects . They can help manage symptoms of depression .
Safety And Hazards
The safety information available indicates that 1-Phenylpiperidine-4-carboxamide is potentially harmful if swallowed (Hazard Statement: H302)2. Precautionary measures include avoiding eye contact and wearing protective gloves2.
Future Directions
Piperidine derivatives, including 1-Phenylpiperidine-4-carboxamide, are pivotal in the production of drugs and have several important pharmacophoric features6. They are utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals5. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry5. This suggests a promising future direction for the research and development of 1-Phenylpiperidine-4-carboxamide and similar compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.
properties
IUPAC Name |
1-phenylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442077 | |
Record name | 1-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidine-4-carboxamide | |
CAS RN |
170353-34-1 | |
Record name | 1-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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